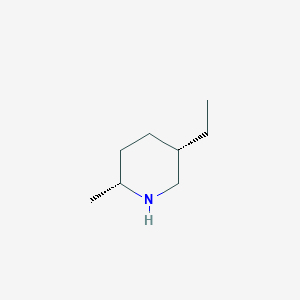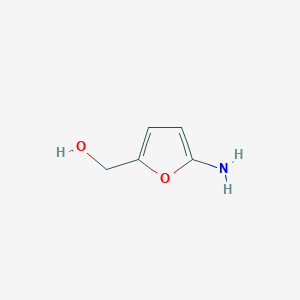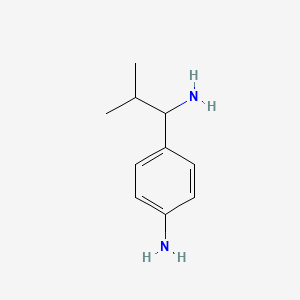
4-(1-Amino-2-methylpropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-methylpropyl)aniline is an organic compound characterized by the presence of an amino group attached to a benzene ring. This compound is part of the aniline family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C10H16N2, and it has a molecular weight of 164.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1-Amino-2-methylpropyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperature and/or high pressure to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of nitroarenes. This method is preferred due to its efficiency and scalability . The reduction process can be catalyzed by various agents, including palladium on carbon (Pd/C) and hydrogen gas (H2).
Chemical Reactions Analysis
Types of Reactions: 4-(1-Amino-2-methylpropyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .
Scientific Research Applications
4-(1-Amino-2-methylpropyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Aniline: Aniline is a simpler aromatic amine with a single amino group attached to a benzene ring.
N-Methylaniline: This compound has a methyl group attached to the nitrogen atom, making it a secondary amine.
N,N-Dimethylaniline: This tertiary amine has two methyl groups attached to the nitrogen atom.
Uniqueness: 4-(1-Amino-2-methylpropyl)aniline is unique due to the presence of a branched alkyl group attached to the amino group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from simpler aniline derivatives .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropyl)aniline |
InChI |
InChI=1S/C10H16N2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,11-12H2,1-2H3 |
InChI Key |
GGICBSHPDFTUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


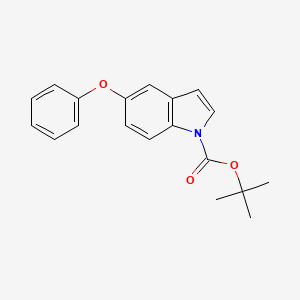
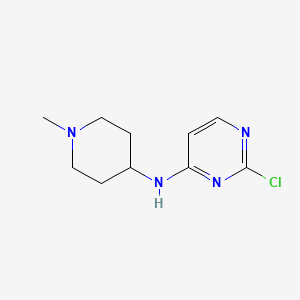

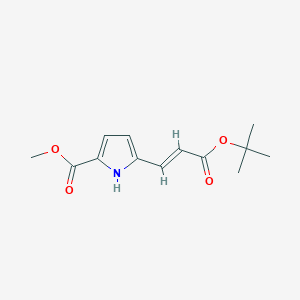
![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12985683.png)
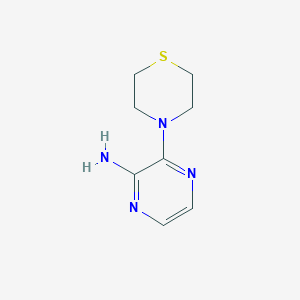
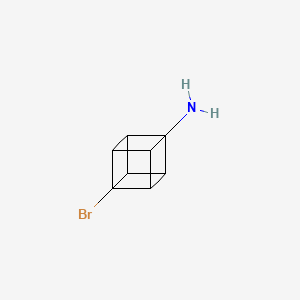
![2,5-Diazaspiro[3.4]octan-1-one hydrochloride](/img/structure/B12985699.png)
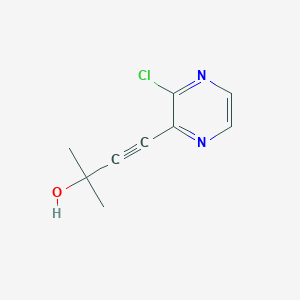
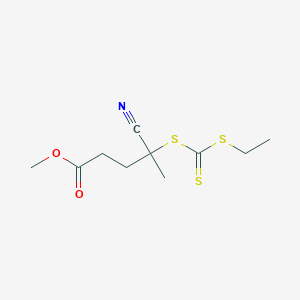
![N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)pivalamide](/img/structure/B12985718.png)
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B12985720.png)
